L-Phenylalanine, N-(trifluoroacetyl)-
Description
L-Phenylalanine, N-(trifluoroacetyl)- is a chemically modified derivative of the essential amino acid L-phenylalanine, where the amino group is substituted with a trifluoroacetyl (TFA) group. This modification significantly alters its physicochemical and biochemical properties, making it valuable in synthetic chemistry, peptide synthesis, and radiopharmaceutical applications. Its molecular formula is C₁₁H₁₀F₃NO₃, with a molecular weight of 275.22 g/mol (CAS: 23635-30-5) . The trifluoroacetyl group enhances lipophilicity (logP: 2.654) and reduces solubility (log10WS: -1.44) compared to unmodified phenylalanine, which influences its stability and reactivity in organic reactions .
The compound is frequently used as a protected intermediate in peptide synthesis to prevent unwanted side reactions at the amino group. For example, it serves as a precursor in the synthesis of fluorinated radiopharmaceuticals like 6-[¹⁸F]fluoro-m-tyrosine (FMT), where its trifluoroacetyl group stabilizes the molecule during fluorination and purification steps .
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMOENDFIKQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275946 | |
| Record name | L-Phenylalanine, N-(trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-09-4, 2728-61-2 | |
| Record name | Trifluoroacetyl-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522635 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC192720 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, N-(trifluoroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Trifluoroacetyl-l-phenylalanine | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
L-Phenylalanine, N-(trifluoroacetyl)- can be synthesized through the reaction of L-phenylalanine with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of L-Phenylalanine, N-(trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-(trifluoroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other protecting groups or functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the trifluoroacetyl group, yielding L-phenylalanine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the trifluoroacetyl group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The primary product is L-phenylalanine.
Scientific Research Applications
L-Phenylalanine, N-(trifluoroacetyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-(trifluoroacetyl)- primarily involves its role as a protected amino acid. The trifluoroacetyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective modification of other functional groups in the molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Acylated phenylalanine derivatives vary in lipophilicity, solubility, and metabolic stability based on their protecting groups. Key comparisons include:
*Estimated from analogous compounds.
The trifluoroacetyl group’s strong electron-withdrawing nature increases resistance to enzymatic degradation compared to acetyl or chloroacetyl groups, making it preferable for applications requiring metabolic stability .
Toxicity Profile
Biological Activity
L-Phenylalanine, N-(trifluoroacetyl)- is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a trifluoroacetyl (TFA) group. This modification not only enhances its stability but also influences its biological activity, making it a valuable compound in biochemical research and applications.
Overview of L-Phenylalanine
L-Phenylalanine is an essential amino acid that serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine and norepinephrine. The trifluoroacetyl modification alters its interaction with enzymes and cellular pathways, which is critical for understanding its biological activity.
Biochemical Pathways
L-Phenylalanine, N-(trifluoroacetyl)- is involved in metabolic pathways similar to those of L-phenylalanine. It interacts with enzymes like phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine into ammonia and trans-cinnamic acid. This reaction is crucial for the biosynthesis of various aromatic compounds and influences cellular metabolism.
Cellular Effects
Research indicates that L-Phenylalanine, N-(trifluoroacetyl)- impacts cell signaling pathways and gene expression. Its binding interactions with biomolecules can modulate cellular functions, influencing processes such as insulin signaling. A study demonstrated that elevated levels of phenylalanine could impair insulin signaling and glucose uptake in adipocytes, suggesting potential implications for metabolic disorders like type 2 diabetes .
Case Studies
- Insulin Signaling Impairment : In a study involving C57BL/6J mice fed a phenylalanine-rich diet, it was observed that increased serum phenylalanine levels led to significant disruptions in insulin signaling pathways. The treatment with methylated phenylalanine (Me-Phe) blocked insulin-induced glucose uptake, indicating a direct effect on insulin receptor activity .
- Role in Drug Development : The unique properties of L-Phenylalanine, N-(trifluoroacetyl)- have made it a subject of interest in pharmaceutical research. Its ability to act as a protected amino acid allows for its use in peptide synthesis and drug formulation, enhancing the stability and efficacy of therapeutic agents.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C9H8F3N O2 |
| Molar Mass | 215.17 g/mol |
| Solubility in Water | 9.97 g/L at 0 °C |
| Acidity (pKa) | 1.83 (carboxyl), 9.13 (amino) |
Applications
L-Phenylalanine, N-(trifluoroacetyl)- has several applications across various fields:
Q & A
Basic: What are the established synthetic routes for N-(trifluoroacetyl)-L-phenylalanine, and what critical parameters ensure high yield?
N-(Trifluoroacetyl)-L-phenylalanine is typically synthesized by reacting L-phenylalanine with trifluoroacetic anhydride (TFAA) under anhydrous conditions. Key parameters include:
- Temperature control : Reactions are often conducted at 0–4°C to minimize side reactions like racemization .
- Solvent choice : Dichloromethane or dimethylformamide (DMF) is preferred due to their inertness and ability to dissolve both amino acids and TFAA .
- Stoichiometry : A molar ratio of 1:1.2 (L-phenylalanine:TFAA) ensures complete acylation while avoiding excess reagent contamination .
Post-synthesis, purification via column chromatography or recrystallization removes unreacted reagents and byproducts .
Basic: How is the trifluoroacetyl group characterized spectroscopically, and what distinguishes it from other protecting groups?
The trifluoroacetyl group is identified using:
- NMR : Distinct NMR signals at ~-75 ppm (CF) and NMR peaks for the amide proton (~8.5–9.0 ppm) .
- IR spectroscopy : Strong C=O stretching vibrations near 1680–1720 cm and CF absorptions at 1150–1250 cm .
Unlike the acetyl group, the electron-withdrawing CF moiety increases electrophilicity, facilitating selective deprotection under mild basic conditions (e.g., aqueous KCO) .
Advanced: How does the trifluoroacetyl group influence intramolecular interactions in peptide synthesis or crystallography studies?
The trifluoroacetyl group enhances:
- Hydrogen bonding : The electronegative CF group strengthens interactions with adjacent residues (e.g., backbone amides), stabilizing specific conformations in crystal lattices .
- Hydrophobic effects : The CF moiety promotes non-polar interactions in protein-binding pockets, critical for drug design .
In crystallography, these interactions lead to defined torsion angles (e.g., N18-C2-C3-C4 = 4° in ) and parallel molecular packing, aiding structural resolution .
Advanced: What challenges arise in X-ray crystallographic analysis of N-(trifluoroacetyl)-L-phenylalanine derivatives, and how are they mitigated?
Key challenges include:
- Disorder in CF groups : Due to rotational flexibility, CF moieties may exhibit partial occupancy. Mitigation involves low-temperature data collection (e.g., 100 K) and restrained refinement .
- H-atom positioning : Hydrogen atoms are often calculated geometrically and refined isotropically, with displacement parameters constrained to 1.2×U of parent atoms .
Data collection using MoKα radiation (λ = 0.71069 Å) and SHELXL refinement software improves accuracy .
Advanced: How can researchers address contradictions in reported reaction yields or purity levels for this compound?
Discrepancies often stem from:
- Deprotection efficiency : Residual trifluoroacetic acid (TFA) from synthesis can persist if purification steps (e.g., lyophilization or ion-exchange chromatography) are incomplete .
- Solvent traces : Polar aprotic solvents like DMF may co-crystallize, altering purity. Use of NMR with DO exchange or LC-MS detects such impurities .
Standardized protocols (e.g., Pharmacopeial TFA limits ≤0.25%) and orthogonal analytical methods (HPLC, elemental analysis) ensure reproducibility .
Advanced: What methodologies optimize the stability of N-(trifluoroacetyl)-L-phenylalanine during storage and handling?
- Storage conditions : Anhydrous environments (desiccated, -20°C) prevent hydrolysis of the trifluoroacetamide bond .
- Light sensitivity : Amber glassware or opaque containers mitigate UV-induced degradation of the CF group .
- Handling : Use of gloveboxes under nitrogen atmosphere avoids moisture absorption during weighing .
Methodological: How does the trifluoroacetyl group compare to tert-butoxycarbonyl (BOC) in peptide synthesis applications?
- Deprotection : Trifluoroacetyl groups are removed under mild basic conditions (pH 9–10), whereas BOC requires strong acids (e.g., TFA), risking side reactions .
- Steric effects : The compact CF group causes less steric hindrance than BOC, favoring higher coupling efficiency in solid-phase synthesis .
- Compatibility : Trifluoroacetyl is stable under acidic conditions, making it suitable for orthogonal protection strategies alongside BOC .
Advanced: What strategies enable the use of N-(trifluoroacetyl)-L-phenylalanine in targeted drug delivery systems?
- Prodrug design : The trifluoroacetyl group enhances lipophilicity, improving blood-brain barrier penetration. Enzymatic cleavage (e.g., esterases) releases active L-phenylalanine derivatives .
- Conjugation : Click chemistry (e.g., CuAAC) links the CF group to targeting moieties (antibodies, peptides) without disrupting the amino acid backbone .
- In vivo tracking : MRI leverages the CF signal for non-invasive monitoring of drug biodistribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
